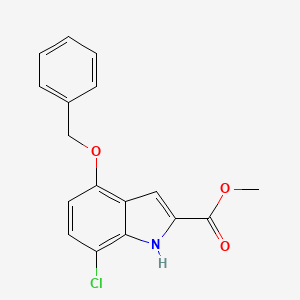![molecular formula C16H12F3N3O3S B2710229 1,3-dimethyl-2,4-dioxo-N-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946257-84-7](/img/structure/B2710229.png)
1,3-dimethyl-2,4-dioxo-N-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1,3-dimethyl-2,4-dioxo-N-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide” is a complex organic molecule. It belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of the pyrimidine ring and the trifluoromethyl group are likely to have significant impacts on the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the trifluoromethyl group and the pyrimidine ring. For instance, the trifluoromethyl group is known to be a strong electron-withdrawing group, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by its molecular structure. The presence of the trifluoromethyl group and the pyrimidine ring could affect properties such as solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
This compound can be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Antifungal/Anti-Oomycete Activities
A series of novel 1,2,4-triazole derivatives containing carboxamide fragments based on this compound were designed and synthesized. Their antifungal activities were evaluated against seven kinds of phytopathogenic fungi/oomycete .
Root Growth Stimulant
Among the synthesized new 1,2,4-triazol derivatives, one could be applied as a new agro-chemical, functioning as a root growth stimulant. It promotes primary root length and influences the levels of endogenous hormones (IAA, ABA, and GA3) to play an important role in controlling the primary root development .
Inhibition of Cell Proliferation
All the synthesized compounds were further evaluated for their inhibition of cell proliferation with MCF-7 and HCT116 human cancer cell lines .
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Antiviral Activity
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Direcciones Futuras
The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Additionally, the development of new synthetic routes and the exploration of its potential applications in various fields could also be areas of future research .
Propiedades
IUPAC Name |
1,3-dimethyl-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O3S/c1-21-13(24)10-7-11(26-14(10)22(2)15(21)25)12(23)20-9-5-3-8(4-6-9)16(17,18)19/h3-7H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELSTLUPWGFRMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-2,4-dioxo-N-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)prop-2-enamide](/img/structure/B2710148.png)
![N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine](/img/structure/B2710149.png)
![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2710150.png)

![6-Ethyl-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-((4-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2710157.png)
![2-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2710158.png)
![ethyl 6-methyl-2-oxo-4-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2710160.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B2710162.png)

![4-[(4-Methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine](/img/structure/B2710165.png)
